molecular formula C8H6F3N3O B2780316 2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 92736-40-8

2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2780316
CAS RN: 92736-40-8
M. Wt: 217.151
InChI Key: ATOOYEKKPSCLJN-UHFFFAOYSA-N
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Description

Trifluoromethylated pyridines are a class of compounds that have been widely used in medicinal chemistry and agrochemicals . They often exhibit unique biological activities, making them valuable in the development of new drugs and pesticides .


Synthesis Analysis

The synthesis of trifluoromethylated pyridines often involves the use of bioisosterism, where one part of a molecule is replaced with a structurally similar part to create a new compound . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of trifluoromethylated pyridines typically includes a pyridine ring with a trifluoromethyl group attached . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated pyridines can vary widely depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyridines can vary depending on the specific compound. For example, 4-Methyl-6-trifluoromethyl-pyridin-2-ol has a molecular weight of 177.12 .

Safety And Hazards

Trifluoromethylated pyridines can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also considered flammable liquids .

Future Directions

The development of new trifluoromethylated pyridines continues to be an active area of research, particularly in the fields of medicinal chemistry and agrochemicals . Future directions may include the design and synthesis of new compounds with improved biological activity or safety profiles.

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c1-14-3-4-5(8(9,10)11)2-6(15)12-7(4)13-14/h2-3H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOOYEKKPSCLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

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